molecular formula C8H4IN3 B1345278 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 757978-11-3

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B1345278
M. Wt: 269.04 g/mol
InChI Key: YLXANOLQQIUJNO-UHFFFAOYSA-N
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Description

The compound 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic organic molecule that contains a pyrrolopyridine core structure with an iodine substituent and a nitrile group. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions or cyclocondensation processes. For instance, the cyclocondensation of alpha-aminonitriles with enones can yield 3,4-dihydro-2H-pyrrole 2-carbonitriles, which are structurally related to the target compound . Additionally, three-component condensation reactions involving pyridinium ylides, β-ketonitriles, and aldehydes can lead to the formation of various heterocyclic carbonitriles . These methods could potentially be adapted to synthesize the 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic carbonitriles is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles was elucidated using these methods . Similarly, the structure of 2-phenyl-3-(5,6,7,7a-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-3-ylidene)-1-propene-1,1-dicarbonitrile was confirmed by X-ray crystallographic analysis . These techniques could be employed to analyze the molecular structure of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Chemical Reactions Analysis

Heterocyclic carbonitriles can undergo various chemical reactions, including electrocyclization and deprotonation to form stabilized anions, which can lead to the formation of trisubstituted pyrroles . The reactivity of such compounds can be influenced by substituents and reaction conditions. For example, the reaction of lithiopyridinecarbonitriles with aromatic tertiary amides can yield pyrrolopyridinone derivatives . These findings suggest that 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile may also participate in similar reactions, which could be explored for the synthesis of novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbonitriles, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of substituents like iodine and nitrile groups can significantly affect these properties. For instance, the presence of chlorine in chromeno[2,3-b]pyridines was found to influence their binding energy in molecular docking studies . Therefore, the physical and chemical properties of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile would need to be studied in detail to understand its behavior in various environments and potential applications.

Scientific Research Applications

Heterocyclic Compounds and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for human diseases. The interest in this saturated scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and offer increased three-dimensional coverage, a feature known as “pseudorotation”. This review elaborates on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, highlighting their significance in drug discovery and the influence of steric factors on biological activity (Li Petri et al., 2021).

Kinase Inhibitors and Pyrazolo[3,4-b]pyridine

The scaffold of pyrazolo[3,4-b]pyridine, akin to the structural motif of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, is highlighted for its versatility in interacting with kinases through multiple binding modes, making it a significant element in the design of kinase inhibitors. This review covers patents and literature where this scaffold is claimed for kinase inhibition across a broad range of targets, suggesting its critical role in the development of new therapeutic agents (Wenglowsky, 2013).

Hybrid Catalysts and Pyrano[2,3-d]pyrimidine Synthesis

The pyranopyrimidine core, closely related to pyrrolopyridine structures, is a key precursor in the medicinal and pharmaceutical industries, demonstrating broader synthetic applications and bioavailability. This review addresses synthetic pathways for developing substituted pyranopyrimidines using diversified hybrid catalysts, emphasizing the role of such scaffolds in medicinal chemistry and drug development (Parmar et al., 2023).

Pyridine-Based Agrochemicals

Pyridine-based compounds, structurally related to 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, are crucial in developing agrochemicals such as fungicides, insecticides, and herbicides. This review examines the discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods, highlighting the importance of such compounds in agrochemical research and the potential for discovering novel lead compounds (Guan et al., 2016).

Safety And Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXANOLQQIUJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640110
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

CAS RN

757978-11-3
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
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Synthesis routes and methods

Procedure details

To a solution of 35 (3.0 g, 21.0 mmol) in DMF (53 mL) was added KOH (4.35 g, 77.5 mmol, pellets) and the reaction mixture stirred for 20 min., cooled to 0° C., and treated with iodine (5.32 g, 21.0 mmol). It was stirred at room temperature for 50 min then poured onto a mixture of water (306 mL)/sat. aqueous Na2S2O3 (46 mL). The resulting solid was filtered off and washed with water (2×) to give 36 (3.57 g, 63%) as creamy solid; 1H NMR (400 MHz, DMSO) δ 7.96 (s), 8.25 (s), 8.64 (s), 12.74 (NH).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
306 mL
Type
solvent
Reaction Step Four
Name
Yield
63%

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